N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
CAS No.: 896289-13-7
Cat. No.: VC11861452
Molecular Formula: C22H31N3O5S
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896289-13-7 |
|---|---|
| Molecular Formula | C22H31N3O5S |
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C22H31N3O5S/c1-30-19-9-11-20(12-10-19)31(28,29)25-15-5-8-18(25)16-24-22(27)21(26)23-14-13-17-6-3-2-4-7-17/h6,9-12,18H,2-5,7-8,13-16H2,1H3,(H,23,26)(H,24,27) |
| Standard InChI Key | TUZIXLYMHGRFHT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CCCCC3 |
Introduction
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions, typically requiring precise control over reaction conditions. The general synthetic route can be outlined as follows:
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Preparation of Cyclohexene Derivative:
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Cyclohexene derivatives are often synthesized via hydrogenation or functionalization of cyclohexanone or related precursors.
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A controlled reaction ensures the retention of the double bond in the cyclohexene ring.
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Introduction of Methoxybenzenesulfonyl-Pyrrolidine Moiety:
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The pyrrolidine ring is functionalized with a methoxybenzenesulfonyl group through substitution reactions.
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This step may involve sulfonation reactions using sulfonyl chlorides under basic conditions.
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Formation of the Ethanediamide Linkage:
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The final step involves coupling the cyclohexene derivative with the pyrrolidine-sulfonyl intermediate using reagents like carbodiimides or other amide-bond-forming agents.
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Catalysts and solvents are carefully selected to optimize yield and purity.
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Characterization Techniques
The compound's structure can be confirmed using a combination of analytical techniques:
| Technique | Purpose |
|---|---|
| IR Spectroscopy | Identifies functional groups (e.g., amide C=O stretch, sulfonyl S=O stretch). |
| NMR Spectroscopy | Provides detailed structural information (e.g., proton environments in cyclohexene and pyrrolidine rings). |
| Mass Spectrometry | Confirms molecular weight and fragmentation pattern. |
| X-Ray Crystallography | Determines three-dimensional molecular geometry and packing in solid state. |
Potential Applications
Given its structural complexity, this compound could have applications in various fields:
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Pharmaceuticals:
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The presence of amide and sulfonamide groups suggests potential bioactivity, particularly as enzyme inhibitors or receptor modulators.
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Pyrrolidine derivatives are known for their pharmacological relevance in neuroactive and anti-inflammatory drugs.
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Material Science:
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Cyclohexene-based compounds are often used in polymer chemistry for their rigidity and hydrophobicity.
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Chemical Probes:
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The compound may serve as a scaffold for designing molecular probes in biological studies.
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